molecular formula C9H8ClFO2 B2589286 Methyl 5-chloro-2-fluoro-4-methylbenzoate CAS No. 1355070-62-0

Methyl 5-chloro-2-fluoro-4-methylbenzoate

Cat. No.: B2589286
CAS No.: 1355070-62-0
M. Wt: 202.61
InChI Key: MNZDRSFZCLRWLN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluoro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZDRSFZCLRWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Methyl 5 Chloro 2 Fluoro 4 Methylbenzoate

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms in Ester Formation

The mechanism can be broadly described in two key steps: nucleophilic addition followed by elimination. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile, such as the oxygen atom of methanol, on the electrophilic carbonyl carbon of a corresponding acyl derivative (e.g., an acyl chloride). This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.com This intermediate is characterized by an sp3-hybridized carbon atom that was formerly the sp2-hybridized carbonyl carbon. youtube.com

Elimination (Leaving Group Departure): The tetrahedral intermediate is a high-energy species. It collapses when the lone pair of electrons on the oxygen atom reforms the carbon-oxygen pi bond. Simultaneously, a leaving group originally attached to the carbonyl carbon is expelled. libretexts.orgyoutube.com For the synthesis of an ester from an acyl chloride, the chloride ion is the leaving group. youtube.com If starting from a carboxylic acid under acidic conditions, the leaving group is water.

Exploration of Aromatic Substitution and Cross-Coupling Reactivity Profiles

The substituted benzene (B151609) ring of Methyl 5-chloro-2-fluoro-4-methylbenzoate is amenable to various derivatization reactions, including aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block.

Aromatic substitution reactions can be either electrophilic (EAS) or nucleophilic (NAS). In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The success and regioselectivity of such reactions are heavily influenced by the existing substituents. youtube.com Conversely, NAS involves a nucleophile replacing a leaving group (like a halogen) on the ring, a reaction that is typically facilitated by strong electron-withdrawing groups.

Cross-coupling reactions, such as the Suzuki or Stille reactions, have become powerful tools in organic synthesis for creating sp2-sp2 linkages. scispace.comacs.org These reactions typically involve a palladium catalyst to couple an organometallic reagent with an organic halide or pseudohalide. scispace.comacs.org The presence of the chloro- and fluoro- substituents on this compound provides potential sites for such transformations, although aryl chlorides can be less reactive than bromides or iodides and may require specialized catalyst systems. scispace.comacs.org

The reactivity of the aromatic ring in this compound is governed by the interplay of electronic and steric effects from its four substituents.

Electronic Effects:

Fluoro and Chloro Groups: Halogens exert a dual electronic effect. They are strongly electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (mesomeric effect). This resonance effect directs incoming electrophiles to the ortho and para positions. youtube.com

Methyl Group: The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. This increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic aromatic substitution. It is an ortho, para-director. youtube.com

Methyl Ester Group (-COOCH₃): The ester group is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance delocalization of the ring's pi electrons into the carbonyl group. This deactivates the ring towards EAS and directs incoming electrophiles to the meta position. youtube.comyoutube.com

The combination of multiple deactivating groups (F, Cl, COOCH₃) and one activating group (CH₃) results in a relatively electron-deficient aromatic ring.

Steric Effects: The substituents also create steric hindrance that can influence the regioselectivity of reactions. The positions adjacent to the existing groups, particularly the bulky methyl and ester groups, may be less accessible to incoming reagents. For instance, in cross-coupling reactions, ortho-substituents on the aryl halide can significantly reduce reaction efficiency. scispace.com

SubstituentElectronic EffectRing Activity (EAS)Directing Effect (EAS)
-F (Fluoro)Inductively Withdrawing, Resonance DonatingDeactivatingOrtho, Para
-Cl (Chloro)Inductively Withdrawing, Resonance DonatingDeactivatingOrtho, Para
-CH₃ (Methyl)Inductively Donating, HyperconjugationActivatingOrtho, Para
-COOCH₃ (Methyl Ester)Inductively and Resonance WithdrawingStrongly DeactivatingMeta

Regioselectivity: In the context of electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the existing substituents. The benzene ring of this compound has two unsubstituted positions: C3 and C6.

Position C3: This position is ortho to the fluoro group, meta to the methyl group, meta to the chloro group, and ortho to the methyl ester group.

Position C6: This position is meta to the fluoro group, ortho to the methyl group, para to the chloro group, and meta to the methyl ester group.

Predicting the outcome requires weighing the competing influences. The activating methyl group and the chloro group strongly direct para to C6. The deactivating ester group directs meta to C6. The fluoro group directs ortho to C3. Often, the directing effects of activating groups and the para-directing effect of halogens are dominant. Therefore, substitution at the C6 position is generally favored, although a mixture of products is possible depending on the specific reaction conditions and the nature of the electrophile.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Derivatization reactions would only exhibit stereoselectivity if they introduce a new chiral center and the reaction conditions (e.g., use of a chiral catalyst or reagent) favor the formation of one stereoisomer over another. For typical aromatic substitution or cross-coupling reactions on the ring itself, stereoselectivity is not a relevant consideration.

Elucidation of Halogenation and Fluorination Reaction Pathways

Further halogenation of this compound would likely proceed via an electrophilic aromatic substitution pathway. This involves reacting the compound with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com The catalyst polarizes the halogen molecule, creating a strong electrophile that can attack the aromatic ring.

The reaction pathway would follow the standard mechanism for EAS:

Generation of the electrophile (e.g., Br⁺).

Attack of the pi electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring, yielding the halogenated product.

The feasibility of this reaction is hindered by the already high degree of substitution and the presence of multiple deactivating groups, which make the ring less nucleophilic. The regioselectivity would be dictated by the directing effects discussed in section 3.2.2, with the C6 position being the most probable site for further halogenation. Introducing an additional fluorine atom is more complex and typically requires specialized fluorinating agents rather than elemental fluorine.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are primarily influenced by the orientation of the methyl ester group relative to the adjacent ortho-fluoro substituent. Studies on related methyl 2-fluorobenzoates have shown that such compounds are generally planar. rsc.org

There are two likely planar conformers for the ester group: cis and trans, defined by the relative orientation of the carbonyl C=O bond and the C-F bond. Computational and experimental analyses of similar molecules indicate a strong preference for the trans conformer, where the carbonyl oxygen points away from the fluorine atom. rsc.org This arrangement minimizes electrostatic repulsion between the electronegative fluorine atom and the carbonyl oxygen.

In a related compound, Methyl 5-chloro-2-nitro-benzoate, the nitro and ester groups are twisted out of the plane of the benzene ring to relieve steric strain. nih.gov While the fluorine atom is smaller than a nitro group, some degree of non-planarity in the ester group of this compound cannot be entirely ruled out.

Weak intramolecular interactions may also play a role in stabilizing the molecule's conformation. For example, intramolecular C-H···O interactions have been observed in similar substituted benzoates. nih.gov In the case of this compound, a weak hydrogen bond could potentially exist between a hydrogen atom of the C4-methyl group and the ortho-chlorine atom, or between a methyl ester hydrogen and the ortho-fluorine atom, further influencing the preferred conformation.

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Chloro 2 Fluoro 4 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectral Interpretation

A complete interpretation of the ¹H (proton) and ¹³C (carbon-13) NMR spectra is crucial for confirming the molecular structure of Methyl 5-chloro-2-fluoro-4-methylbenzoate. This would involve the assignment of chemical shifts, determination of coupling constants, and integration of signals to correspond with the number of protons and carbons in their respective chemical environments.

However, experimentally obtained and published ¹H NMR and ¹³C NMR spectral data specifically for this compound could not be located. Therefore, a detailed table of chemical shifts and coupling constants cannot be provided.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Signal Assignment

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in unambiguously assigning proton and carbon signals, especially in complex molecules. A COSY spectrum would reveal proton-proton couplings, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Specific 2D NMR data (COSY, HSQC) for this compound is not available in the reviewed literature. Consequently, a detailed analysis of its 2D NMR correlations cannot be presented.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule.

Characteristic Group Frequency Analysis

An FT-IR and Raman spectral analysis would identify the characteristic vibrational frequencies for the functional groups present in this compound. This would include the C=O stretching of the ester group, C-O stretching, C-Cl stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

A search for experimental FT-IR and Raman spectra for this specific compound did not yield any results. As such, a table of characteristic vibrational frequencies and their assignments cannot be compiled.

Intermolecular Interactions Probed by Vibrational Modes

Subtle shifts in vibrational frequencies can provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions in the solid state.

Without experimental FT-IR or Raman data, a discussion on the intermolecular interactions of this compound based on its vibrational modes is not possible.

High-Resolution Mass Spectrometric (HRMS) Analysis for Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The expected exact mass for this compound (C₉H₈ClFO₂) would be compared to the experimentally measured mass to validate its molecular formula.

A published high-resolution mass spectrum for this compound could not be found. Therefore, the experimental validation of its molecular formula via HRMS cannot be reported here.

X-ray Crystallography for Solid-State Structural Determination

Following extensive searches of academic literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be identified. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, cannot be provided at this time. The determination of a crystal structure is a prerequisite for the subsequent detailed analysis of its crystal packing and intermolecular interactions.

Crystal Packing and Supramolecular Interactions

Without an experimentally determined crystal structure, a definitive description of the crystal packing and supramolecular interactions of this compound is not possible. The arrangement of molecules in the crystalline lattice and the specific non-covalent interactions that govern this arrangement can only be elucidated through X-ray crystallography.

Hydrogen Bonding Networks (e.g., C-H...O, C-H...π)

A detailed and accurate description of hydrogen bonding networks, such as potential C-H···O or C-H···π interactions, is contingent upon the availability of a crystal structure. This structural information is necessary to determine the precise geometries and distances between potential hydrogen bond donors and acceptors. As no such data has been published for this compound, an analysis of its hydrogen bonding network cannot be conducted.

Electronic Spectroscopy (UV-Vis) and Electronic Transition Analysis

A comprehensive search of scientific literature and spectroscopic databases did not yield any published experimental UV-Vis absorption spectra for this compound. Consequently, information regarding its absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π → π* or n → π*) is not available. This data is essential for a thorough analysis of the compound's electronic properties.

Theoretical and Computational Chemistry Studies of Methyl 5 Chloro 2 Fluoro 4 Methylbenzoate

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful set of computational methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has become an indispensable tool in theoretical and computational chemistry. For a molecule like Methyl 5-chloro-2-fluoro-4-methylbenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide significant insights into its behavior.

Geometry Optimization and Energetic Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, the optimization would likely reveal a nearly planar benzene (B151609) ring, with the substituents causing minor distortions.

The energetic landscape can be explored by rotating the methyl and ester groups to identify different conformers and the energy barriers between them. The global minimum energy structure would represent the most populated conformation at equilibrium. The relative energies of other stable conformers would also be determined, providing a comprehensive picture of the molecule's flexibility.

Table 1: Predicted Optimized Geometrical Parameters for a Substituted Methyl Benzoate (B1203000) Analog

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-F Bond Length ~1.35 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C=O Bond Length ~1.21 Å
C-O (ester) Bond Length ~1.36 Å
O-CH3 Bond Length ~1.44 Å
Dihedral Angle (Ring-Ester) ~10-20°

Note: These are typical values for similar halogenated and methylated methyl benzoates and would be precisely calculated for the title compound in a specific study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species that is more easily polarizable. For this compound, the electron-withdrawing nature of the chloro, fluoro, and ester groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted methyl benzoate. The methyl group, being electron-donating, would have an opposing effect. The precise balance of these effects would determine the final orbital energies.

Table 2: Predicted Frontier Molecular Orbital Energies for a Substituted Methyl Benzoate Analog

Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.5 to -2.5
HOMO-LUMO Gap 4.0 to 6.0

Note: These are estimated energy ranges based on similar compounds.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule can be analyzed through various charge partitioning schemes and visualized using a molecular electrostatic potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface, providing a visual guide to the charge distribution.

For this compound, the MEP would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The negative regions, indicating electron-rich areas, would be concentrated around the electronegative oxygen, fluorine, and chlorine atoms. These sites would be susceptible to electrophilic attack. The positive regions, representing electron-poor areas, would be found around the hydrogen atoms and potentially on the carbon atoms of the aromatic ring, indicating sites for nucleophilic attack. The MEP is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Simulations for Conformational Space Exploration

While DFT is excellent for studying single molecules, molecular modeling and simulations, such as molecular dynamics (MD), can be used to explore the conformational space of the molecule in different environments (e.g., in a solvent). By simulating the motion of the molecule over time, researchers can identify the most stable and frequently adopted conformations and understand the dynamics of conformational changes. This would be particularly useful for understanding the flexibility of the ester and methyl groups in this compound and how their orientations might influence the molecule's properties and interactions.

Prediction of Chemical Reactivity and Regioselectivity based on Computational Descriptors

Local reactivity descriptors, such as Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint which of the aromatic carbons is most susceptible to substitution reactions, providing insights into the regioselectivity of its chemical transformations. The interplay of the directing effects of the chloro, fluoro, methyl, and ester substituents would be quantitatively evaluated.

Table 3: Predicted Reactivity Descriptors for a Substituted Methyl Benzoate Analog

Descriptor Predicted Value
Ionization Potential (eV) 8.0 - 9.0
Electron Affinity (eV) 1.0 - 2.0
Electronegativity (χ) 4.5 - 5.5
Chemical Hardness (η) 2.0 - 3.0

Note: These values are estimations based on related molecules.

Computational Vibrational and Electronic Spectra Simulation and Comparison with Experimental Data

DFT calculations can be used to simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. By comparing the simulated spectra with experimentally obtained spectra, a detailed assignment of the vibrational bands to specific atomic motions can be made. This comparison also serves as a validation of the accuracy of the computational method and the optimized geometry. For this compound, the simulated IR spectrum would show characteristic peaks for the C=O stretch of the ester, C-Cl, C-F, and C-H stretches, as well as aromatic ring vibrations.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions, their energies (wavelengths), and intensities (oscillator strengths). This would allow for an interpretation of the UV-Vis spectrum of the compound in terms of the specific molecular orbitals involved in the electronic excitations.

Table 4: Predicted Key Vibrational Frequencies for a Substituted Methyl Benzoate Analog

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch 1720 - 1740
Aromatic C=C Stretch 1580 - 1620
C-O Stretch 1250 - 1300
C-F Stretch 1100 - 1200
C-Cl Stretch 700 - 800

Note: These are characteristic ranges and would be calculated with higher precision in a dedicated study.

Applications of Methyl 5 Chloro 2 Fluoro 4 Methylbenzoate in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

Methyl 5-chloro-2-fluoro-4-methylbenzoate serves as a crucial starting material in multi-step organic syntheses. The presence of multiple reactive sites on the aromatic ring allows for a variety of chemical transformations, making it a versatile building block for the construction of intricate molecular architectures. The interplay of the electron-withdrawing and donating groups influences the regioselectivity of subsequent reactions, enabling chemists to introduce additional functionalities with a high degree of control.

While specific, large-scale industrial applications are not widely documented in publicly available literature, its structural motifs are found in compounds of interest in medicinal chemistry and agrochemistry. The combination of a halogenated toluene (B28343) core with a carboxylate function provides a scaffold that can be elaborated into a diverse range of target molecules.

Derivatization for the Development of Novel Chemical Entities

The strategic placement of substituents on this compound makes it an ideal candidate for derivatization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the aromatic ring is amenable to various coupling reactions and nucleophilic aromatic substitution, further expanding its synthetic utility.

Construction of Substituted Heterocyclic Systems

Heterocyclic compounds are of paramount importance in drug discovery and materials science. While direct examples of using this compound for the synthesis of specific heterocyclic systems are not extensively reported, its structural analogues are widely used. For instance, related fluorinated and chlorinated benzoic acids and their esters are precursors to quinazolines, benzoxazoles, and other fused heterocyclic systems. The halogen substituents can facilitate cyclization reactions through either activation of the ring or by serving as leaving groups in nucleophilic substitution reactions.

Precursor in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. While this compound itself is achiral, it can be used as a prochiral substrate or as a building block in the synthesis of chiral molecules. For example, the carboxylic acid derived from this ester could be resolved using chiral amines, or the aromatic ring could be functionalized with a chiral auxiliary to direct stereoselective transformations at other positions. The development of asymmetric catalytic systems allows for the conversion of such prochiral molecules into valuable chiral intermediates.

Contributions to Materials Science Research and Functional Chemical Products

The incorporation of fluorine and chlorine atoms into organic molecules can significantly impact their material properties, including thermal stability, lipophilicity, and electronic characteristics. Halogenated aromatic compounds are utilized in the development of liquid crystals, polymers with enhanced fire resistance, and as components in organic electronic devices. While specific applications of this compound in materials science are not well-documented, its structural features suggest potential utility in these areas. For example, polymers derived from this monomer could exhibit unique properties due to the presence of both fluorine and chlorine.

Green Chemistry Considerations and Process Intensification

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis and application of this compound can be evaluated through this lens, with a focus on atom economy, waste reduction, and the use of environmentally benign reagents and solvents.

Solvent Selection and Waste Reduction Strategies

Waste reduction can be achieved through the development of highly efficient and selective catalytic methods. For instance, catalytic C-H activation reactions could potentially be used to functionalize the aromatic ring directly, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps and associated waste streams.

Atom Economy and Reaction Efficiency

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and reaction efficiency are paramount. These metrics offer a quantitative assessment of how effectively a chemical process converts reactants into the desired product, minimizing waste and maximizing resource utilization. The synthesis of complex molecules like this compound provides a valuable case study for the application of these green chemistry principles. While specific quantitative data for the industrial-scale synthesis of this exact compound is not extensively published in publicly available literature, an analysis of common synthetic routes for analogous fluorinated aromatic esters allows for a thorough discussion of the factors influencing its atom economy and reaction efficiency.

The concept of atom economy, introduced by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product. wikipedia.orgjocpr.com Reaction efficiency, often expressed as percentage yield, is a practical measure of how much of the desired product is actually obtained compared to the theoretical maximum. jocpr.com Optimizing both is a key goal in modern chemical synthesis.

Let's consider a hypothetical, yet representative, synthesis of this compound to illustrate the calculation of atom economy. A common method for esterification is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Hypothetical Fischer Esterification for this compound:

5-chloro-2-fluoro-4-methylbenzoic acid + Methanol ⇌ this compound + Water

To calculate the theoretical atom economy for this reaction, we would use the molecular weights of the reactants and the desired product.

CompoundMolecular FormulaMolar Mass ( g/mol )
5-chloro-2-fluoro-4-methylbenzoic acidC₈H₆ClFO₂204.58
MethanolCH₄O32.04
Total Reactant Mass 236.62
This compoundC₉H₈ClFO₂218.61
WaterH₂O18.02

Atom Economy Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (218.61 / 236.62) x 100 ≈ 92.39%

Furthermore, reaction efficiency is influenced by several practical factors:

Catalysis: The use of efficient catalysts can significantly increase the reaction rate and yield, reducing energy consumption and the formation of byproducts. numberanalytics.com For halogenated aromatic compounds, various catalytic systems, including those based on copper or palladium, are often employed in their synthesis, and the optimization of these catalysts is crucial for maximizing efficiency. acs.org

Reaction Conditions: Temperature, pressure, and solvent choice all play a critical role. Optimized conditions can lead to higher selectivity for the desired product and minimize side reactions. acs.org

Purification: The efficiency of the purification process (e.g., distillation, crystallization, chromatography) affects the final isolated yield. Processes that are simpler and result in less product loss are preferred.

In the broader context of synthesizing complex halogenated aromatics, researchers are continuously exploring more atom-economical and efficient methods. This includes the development of novel catalytic systems and the use of continuous flow reactors, which can offer better control over reaction parameters and improve safety and efficiency. researchgate.net The principles of green chemistry, with atom economy and reaction efficiency at their core, guide the development of these advanced synthetic methodologies. numberanalytics.commdpi.com

Future Research Directions and Unexplored Reactivity of Methyl 5 Chloro 2 Fluoro 4 Methylbenzoate

Development of Novel Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like Methyl 5-chloro-2-fluoro-4-methylbenzoate is a cornerstone of organic chemistry, with applications in pharmaceuticals and materials science. Future research could focus on developing more efficient and sustainable synthetic routes to this and related compounds.

Current Synthetic Approaches and Potential Innovations:

Synthetic Strategy Potential Improvements Key Research Focus
Multi-step synthesis from commercially available precursorsReduction in the number of steps, avoidance of harsh reagents, and improvement of overall yield.Development of one-pot or tandem reactions that combine multiple transformations.
Use of traditional catalystsExploration of novel catalytic systems, including transition metal catalysts (e.g., copper-catalyzed reactions) and organocatalysts, to improve selectivity and efficiency. acs.orgDesigning catalysts that can tolerate a wide range of functional groups and enable regioselective synthesis.
Batch processingTransitioning to continuous flow processes for better control over reaction parameters, improved safety, and easier scalability. researchgate.netOptimization of flow reactor conditions, including temperature, pressure, and residence time, to maximize yield and purity.

Research into novel synthetic pathways could involve the strategic introduction of the chloro, fluoro, and methyl groups onto a benzoate (B1203000) scaffold, or the construction of the benzene (B151609) ring with the desired substitution pattern already in place. The development of regioselective halogenation and methylation techniques will be crucial for accessing this specific isomer with high purity.

Advanced Mechanistic Insights into Electrophilic and Nucleophilic Aromatic Substitution

The electronic properties of the substituents on this compound make it an interesting substrate for studying the mechanisms of aromatic substitution reactions. The interplay between the electron-withdrawing fluoro and chloro groups and the electron-donating methyl group, along with the directing effects of the methyl ester, creates a complex system for both electrophilic and nucleophilic attacks.

Key Mechanistic Questions to Explore:

Regioselectivity of Electrophilic Aromatic Substitution (EAS): How do the combined electronic and steric effects of the existing substituents direct incoming electrophiles? Future studies could involve computational modeling and experimental validation to predict and confirm the site of substitution for various electrophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactivity: The presence of electron-withdrawing halogens suggests potential for SNAr reactions. Research could investigate the displacement of the chloro or fluoro groups by various nucleophiles. rsc.orgnih.gov Kinetic studies can provide insights into whether these reactions proceed through a stepwise or concerted mechanism. nih.gov It is generally understood that nucleophilic substitution of hydrogen can be a fast primary process, while the substitution of halogens may be a slower secondary reaction. researchgate.net

Umpolung Reactivity: Exploring conditions that could reverse the normal polarity of the aromatic ring, leading to unconventional substitution patterns. The general mechanism of nucleophilic substitution in electron-deficient arenes and the well-known mechanism of electrophilic substitution are mechanistically identical but proceed with opposite polarity. nih.govresearchgate.net

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, combined with computational chemistry, could provide a deeper understanding of the reaction intermediates and transition states involved in these transformations.

Exploration of Supramolecular Chemistry and Crystal Engineering

The presence of halogen atoms and a methyl ester group in this compound provides opportunities for forming non-covalent interactions, which are the foundation of supramolecular chemistry and crystal engineering. ias.ac.inias.ac.in

Potential Areas of Investigation:

Interaction Type Potential Application Research Focus
Halogen bonding (C-Cl···X and C-F···X)Design of novel solid-state architectures, including co-crystals and liquid crystals.Systematic studies on the strength and directionality of halogen bonds with different donor atoms.
Hydrogen bonding (C-H···O)Control over crystal packing and the formation of specific supramolecular synthons.Co-crystallization with molecules capable of acting as hydrogen bond donors or acceptors.
π-π stackingDevelopment of functional materials with specific electronic or optical properties.Investigation of the influence of substituents on the extent and geometry of π-π stacking.

By systematically studying the crystallization of this compound and its derivatives, researchers can gain insights into how intermolecular forces direct the assembly of molecules in the solid state. This knowledge is crucial for the rational design of materials with desired physical properties, such as melting point, solubility, and morphology. The concept that different molecules can have essentially the same crystal structure (isomorphism) could be explored by comparing the crystal structure of this compound with its bromo or nitro analogs. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions.

Future Directions in Automated Synthesis:

Flow Synthesis: Developing a continuous flow synthesis of this compound would allow for precise control over reaction parameters, potentially leading to higher yields and purities. researchgate.net This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis and subsequent reactions of this compound.

In-line Analysis: The integration of real-time analytical techniques (e.g., HPLC, GC-MS, NMR) into a flow system would enable continuous monitoring of the reaction progress, facilitating rapid optimization and process control.

By embracing these modern technologies, the synthesis and derivatization of this compound can be accelerated, paving the way for the discovery of new compounds with interesting biological or material properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 5-chloro-2-fluoro-4-methylbenzoate in academic labs?

  • Methodology :

  • Stepwise Functionalization : Begin with a benzoic acid derivative (e.g., 4-methylbenzoic acid). Introduce fluorine via electrophilic fluorination (using Selectfluor or DAST) at the 2-position, followed by chlorination at the 5-position using SOCl₂ or PCl₃. Finally, esterify with methanol under acidic catalysis (H₂SO₄) .
  • Purification : Recrystallize using ethanol/water mixtures to remove unreacted reagents. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and bond angles, as demonstrated for structurally related methyl benzoate derivatives .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent integration and coupling patterns. For example, fluorine’s deshielding effect on adjacent protons can distinguish positional isomers .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂) .
  • Waste Disposal : Neutralize acidic by-products (e.g., HCl) with sodium bicarbonate before disposal. Collect halogenated waste separately for incineration .

Advanced Research Questions

Q. How can substituent electronic effects in this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Groups (EWGs) : The fluorine (ortho) and chlorine (meta) substituents activate the benzene ring toward nucleophilic aromatic substitution (SNAr) but may deactivate it in Suzuki-Miyaura couplings. Optimize using Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) .
  • Steric Effects : The methyl group (para) may hinder coupling at the 4-position; DFT calculations can predict preferred reaction sites .

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) in derivatives of this compound?

  • Troubleshooting :

  • 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating ¹H-¹³C interactions. For example, fluorine’s through-space coupling can cause unexpected splitting in ¹H NMR .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian/B3LYP/6-311++G** basis set) to identify misassignments .

Q. How does this compound perform as a precursor in medicinal chemistry applications?

  • Case Study :

  • Bioisostere Design : Replace labile ester groups with amides via hydrolysis (NaOH) and subsequent coupling (EDC/HOBt). Fluorine enhances metabolic stability, while chlorine improves target binding affinity, as seen in kinase inhibitor scaffolds .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and logP (HPLC-based) to optimize lead compounds .

Data Contradiction Analysis

Q. Why might DSC data show unexpected thermal stability for this compound compared to analogs?

  • Hypothesis Testing :

  • Crystallinity vs. Amorphousness : Use powder XRD to confirm crystalline phase purity. Higher crystallinity (due to fluorine’s hydrogen-bonding capacity) may delay decomposition .
  • Thermogravimetric Analysis (TGA) : Compare weight loss profiles under nitrogen vs. air to rule out oxidative degradation pathways .

Experimental Design Tables

Parameter Optimized Condition Reference
Fluorination Reagent Selectfluor (1.2 equiv, 0°C → RT)
Chlorination Catalyst FeCl₃ (10 mol%, DCM solvent)
Esterification H₂SO₄ (cat.), MeOH reflux, 6 hr
NMR Solvent CDCl₃ (0.03% TMS internal standard)

Key Notes

  • Avoid Commercial Sources : Focus on peer-reviewed synthesis protocols (e.g., Acta Crystallographica ) over vendor catalogs.
  • Advanced Tools : Leverage computational chemistry (e.g., Gaussian, VASP) to predict reaction pathways and substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.